molecular formula C22H13BrN2O B5220778 6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one

6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one

Cat. No.: B5220778
M. Wt: 401.3 g/mol
InChI Key: SDLBZXVOAUJJAJ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one is a heterocyclic compound that belongs to the class of benzo[e]perimidinones This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a phenyl group at the 2nd position on the benzo[e]perimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[e]perimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]perimidinones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical studies to understand its interactions with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-(4-methylanilino)-2-phenylbenzo[e]perimidin-7-one
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 5-Bromo-6-methylpyrimidine

Uniqueness

6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O/c1-12-11-16(23)17-18-19(12)24-22(13-7-3-2-4-8-13)25-20(18)14-9-5-6-10-15(14)21(17)26/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLBZXVOAUJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1N=C(N=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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